molecular formula C13H14N2O B2629317 5-Benzyl-2,6-dimethylpyrimidin-4-ol CAS No. 431909-87-4

5-Benzyl-2,6-dimethylpyrimidin-4-ol

Cat. No.: B2629317
CAS No.: 431909-87-4
M. Wt: 214.268
InChI Key: UBKUGUJBUZFHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-2,6-dimethylpyrimidin-4-ol is an organic compound with the molecular formula C₁₃H₁₄N₂O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a benzyl group at the 5-position, and methyl groups at the 2- and 6-positions of the pyrimidine ring, along with a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,6-dimethylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of benzyl chloride with 2,6-dimethylpyrimidine-4-ol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,6-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-2,6-dimethylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-2,6-dimethylpyrimidin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the pyrimidine ring are likely involved in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Similar structure but lacks the benzyl group.

    5-Benzyl-2,4-dimethylpyrimidine: Similar structure but with different substitution pattern.

    2,6-Dimethyl-4-hydroxypyrimidine: Similar structure but lacks the benzyl group.

Uniqueness

5-Benzyl-2,6-dimethylpyrimidin-4-ol is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group at the 5-position and the hydroxyl group at the 4-position provides distinct properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

5-benzyl-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-12(13(16)15-10(2)14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKUGUJBUZFHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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